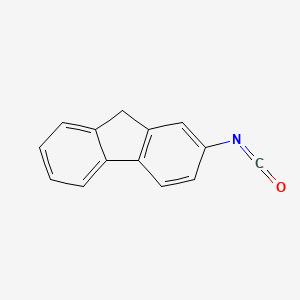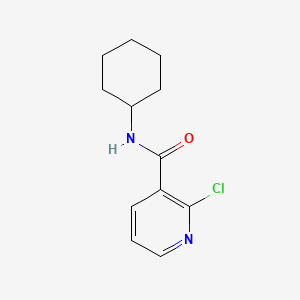
2-chloro-N-cyclohexylnicotinamide
Vue d'ensemble
Description
2-chloro-N-cyclohexylnicotinamide is an organic compound with a molecular weight of 238.71 and a molecular formula of C12H15ClN2O . It is commonly used in scientific experiments due to its unique chemical properties.
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 15 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom .Applications De Recherche Scientifique
Activités antibactériennes et anti-biofilm
Les dérivés de la nicotinamide, y compris le 2-chloro-N-cyclohexylnicotinamide, ont été étudiés pour leurs propriétés antibactériennes et anti-biofilm. Ces composés pourraient être des candidats potentiels pour le développement de nouveaux agents antibactériens .
Recherche en sciences de la vie
Ce composé peut être utilisé dans diverses applications de recherche en sciences de la vie, telles que la chromatographie, la spectrométrie de masse, la chimie analytique, la production biopharmaceutique et la science des batteries avancées .
Applications pharmaceutiques
Les composés hétérocycliques chlorés comme le this compound présentent un intérêt dans la recherche pharmaceutique en raison de leur potentiel en tant qu'agents biologiques et médicaments divers .
Mécanisme D'action
2-CHN has been studied for its ability to modulate a variety of cellular signaling pathways. It has been shown to inhibit the activity of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, 2-CHN has been shown to inhibit the activity of protein kinase C (PKC) and to modulate the activity of various transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).
Biochemical and Physiological Effects
2-CHN has been studied for its potential biochemical and physiological effects. In particular, it has been shown to reduce inflammation and oxidative stress, as well as to modulate the activity of various cellular signaling pathways. In addition, 2-CHN has been studied for its potential ability to reduce the growth and spread of cancer cells, as well as its potential ability to protect against cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-CHN has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory. In addition, 2-CHN is relatively stable and can be stored for long periods of time without significant degradation. However, 2-CHN is also relatively toxic and can cause adverse effects at high concentrations.
Orientations Futures
In the future, 2-CHN may be used to develop new drugs and therapies for various diseases and conditions. For example, it may be used to develop drugs that target specific cellular signaling pathways or to develop therapies that reduce inflammation and oxidative stress. In addition, 2-CHN may be used to develop therapies that target cancer cells or to protect against cardiovascular diseases. Furthermore, 2-CHN may be used to develop drugs that modulate the activity of various transcription factors. Finally, 2-CHN may be used to develop novel drug delivery systems or to improve the effectiveness of existing drugs.
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-cyclohexylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-10(7-4-8-14-11)12(16)15-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMGLWCQLGOYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389969 | |
| Record name | 2-chloro-N-cyclohexylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57841-70-0 | |
| Record name | 2-chloro-N-cyclohexylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



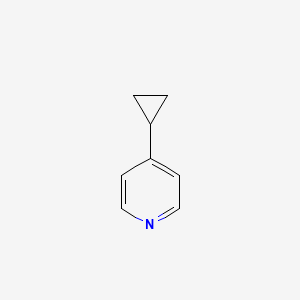
![4-[[1-[4-Carboxy-2-[[1-[1-[1-[2-[[1-[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-[(1-carboxy-2-hydroxypropyl)amino]-5-oxopentanoic acid](/img/structure/B1598169.png)
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylphenyl)butanoic Acid](/img/structure/B1598170.png)
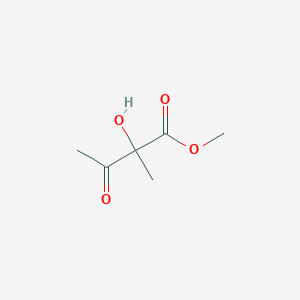


![4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598179.png)
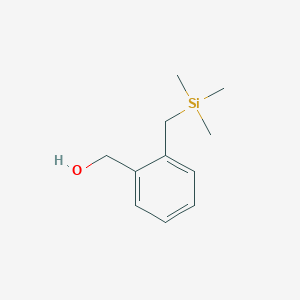
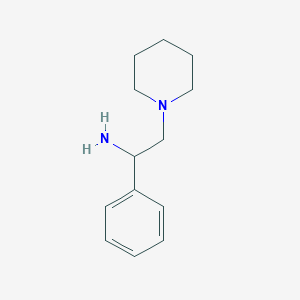
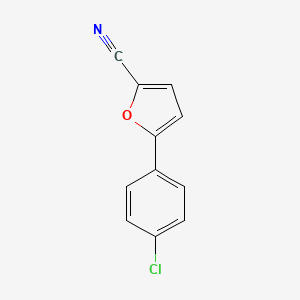
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1598187.png)


